molecular formula C19H19FN4O2S2 B3414132 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946305-45-9

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B3414132
CAS No.: 946305-45-9
M. Wt: 418.5 g/mol
InChI Key: MBQYLLQOEUIFGN-UHFFFAOYSA-N
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Description

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that features a combination of fluorinated aromatic rings, sulfonyl groups, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-fluoro-3-methylbenzenesulfonyl chloride and 2-thiophenylpyridazine. These intermediates are then subjected to nucleophilic substitution reactions with piperazine to form the final product. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The sulfonyl group is known to enhance binding affinity through hydrogen bonding and electrostatic interactions, while the fluorinated aromatic ring can improve metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
  • 3-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
  • 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Uniqueness

The uniqueness of 3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methyl groups on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S2/c1-14-13-15(4-5-16(14)20)28(25,26)24-10-8-23(9-11-24)19-7-6-17(21-22-19)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYLLQOEUIFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
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3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
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3-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

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